Metamizole(1-) -

Metamizole(1-)

Catalog Number: EVT-1543890
CAS Number:
Molecular Formula: C13H16N3O4S-
Molecular Weight: 310.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Metamizole(1-) is an organosulfonate oxoanion resulting from the removal of a proton from the sulfonic acid group of metamizole. It is a conjugate base of a metamizole.
Overview

Metamizole, also known as dipyrone, is a non-opioid analgesic and antipyretic medication widely used for its pain-relieving and fever-reducing properties. Classified as a pyrazolone derivative, metamizole is notable for its efficacy in treating moderate to severe pain, particularly in cases where other analgesics are ineffective or contraindicated. The compound is synthesized in various forms, including sodium and calcium salts, with the sodium salt being the most commonly used in clinical practice.

Source

Metamizole was first synthesized in 1920 by chemists at Hoechst as a derivative of aminopyrine. It was introduced to the market in Germany under the brand name "Novalgin" in 1922 and has since gained popularity in numerous countries, although it is banned or restricted in some due to concerns over potential side effects, particularly agranulocytosis.

Classification

Metamizole falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs) but is distinct from traditional NSAIDs due to its unique chemical structure and mechanism of action. It is classified as an analgesic-antipyretic and is primarily used in the treatment of pain and fever.

Synthesis Analysis

The synthesis of metamizole involves several steps that can vary based on the specific method employed. A conventional synthesis route includes:

  1. Formation of 1-phenyl-3-methylpyrazolone-5: This is achieved through the reaction of acetoacetic ester with phenylhydrazine.
  2. Methylation: The resulting product undergoes methylation using methyl iodide to yield 1-phenyl-2,3-dimethylpyrazolone-5.
  3. Nitrosation: The compound is then nitrosated using sodium nitrite in an acidic medium.
  4. Reduction: The nitrous derivative is reduced to form 1-phenyl-2,3-dimethyl-4-aminopyrazolone-5.
  5. Final Steps: The final product is obtained by reacting with benzaldehyde followed by methylation and hydrolysis to yield metamizole sodium .
Molecular Structure Analysis

Metamizole has a complex molecular structure characterized by its pyrazolone core. The molecular formula for metamizole sodium is C13H16N3NaO4SC_{13}H_{16}N_3NaO_4S, with a molecular weight of approximately 333.34 g/mol.

Structural Data

  • Molecular Formula: C13H16N3NaO4SC_{13}H_{16}N_3NaO_4S
  • CAS Number: 68-89-3
  • Melting Point: 227 °C
  • Density: 1.388 g/cm³
  • Solubility: Highly soluble in water and ethanol; slightly soluble in dimethyl sulfoxide .
Chemical Reactions Analysis

Metamizole participates in various chemical reactions that contribute to its pharmacological activity:

  1. Hydrolysis: In vivo, metamizole is hydrolyzed to produce active metabolites such as N-methyl-4-aminoantipyrine.
  2. Oxidation and Demethylation: These processes lead to further metabolites, including 4-aminoantipyrine, which are essential for its analgesic effects.
  3. Prostaglandin Synthesis Inhibition: Metamizole inhibits cyclooxygenase enzymes, which play a crucial role in prostaglandin synthesis, thereby contributing to its anti-inflammatory properties .
Mechanism of Action

The mechanism of action of metamizole involves several pathways:

  1. Prodrug Activation: Metamizole acts as a prodrug; upon administration, it is metabolized into active compounds that exert analgesic effects.
  2. Inhibition of Prostaglandins: Its metabolites inhibit the synthesis of prostaglandins, which are mediators of pain and inflammation.
  3. Interaction with Cannabinoid Receptors: Some studies suggest that its metabolites may interact with cannabinoid receptors, enhancing its analgesic effects .
Physical and Chemical Properties Analysis

Metamizole exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white or almost crystalline powder.
  • Stability: Stable under normal conditions but sensitive to light; should be stored in an inert atmosphere at room temperature.
  • Solubility Profile:
    • Highly soluble in water
    • Slightly soluble in methanol
    • Practically insoluble in dichloromethane .
Applications

Metamizole is primarily used for:

  • Pain Management: Effective for treating moderate to severe pain, including postoperative pain and cancer-related pain.
  • Fever Reduction: Utilized as an antipyretic agent when traditional treatments are insufficient or contraindicated.

Despite its efficacy, the use of metamizole has been limited in some regions due to safety concerns related to agranulocytosis and other adverse effects . Nonetheless, it remains a valuable option in clinical settings where other analgesics may not provide adequate relief.

Introduction to Metamizole: Historical Context and Regulatory Landscape

Historical Development and Global Pharmacovigilance Challenges

Metamizole (chemical name: [(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino] methanesulfonate) emerged from the chemical laboratories of the German pharmaceutical company Hoechst AG in 1920, where scientists Ludwig Knorr and Heinrich Hörlein pioneered its synthesis as part of the pyrazolone derivative series. Marketed under the trade name Novalgin from 1922 onward, metamizole rapidly gained international prominence due to its triple therapeutic action—providing potent analgesic, antipyretic, and spasmolytic effects—that distinguished it from other available therapeutics at the time [2] [9]. Its molecular structure (C₁₃H₁₆N₃NaO₄S) enabled unique pharmacokinetics, including rapid hydrolysis to active metabolites like 4-methylaminoantipyrine, which contributed to its swift therapeutic onset [2].

Regulatory Status: Divergent International Policies and Risk-Benefit Debates

The regulatory governance of metamizole represents one of the most striking examples of international therapeutic policy divergence in modern pharmacotherapy. As of 2025, approximately 30 countries maintain legal market access, while nearly 40 nations enforce complete bans [2] [4]. This schism manifests even within geographically and economically integrated regions. The European Union demonstrates particularly fragmented regulation: Germany, Spain, and multiple Eastern European countries permit both prescription and over-the-counter (OTC) access, while Sweden, France, and the UK maintain prohibitions established decades ago [4]. The European Medicines Agency (EMA) has historically deferred to national regulatory authorities on metamizole governance, though in September 2024, the Pharmacovigilance Risk Assessment Committee (PRAC) initiated an EU-wide review to harmonize risk minimization measures following concerns that existing protocols inadequately prevented agranulocytosis [4] [8].

Table 1: Global Regulatory Status of Metamizole (2025)

Region/CountryLegal StatusAdministrative RestrictionsPrimary Safety Concerns
United StatesProhibitedMarket withdrawal since 1979Agranulocytosis risk
GermanyOTC/PrescriptionPharmacy-only accessHematological events
MexicoOTCNo restrictionsHepatic injury reports
SwitzerlandPrescriptionMedical supervision requiredBlood dyscrasias
United KingdomProhibitedNever approvedSafety profile uncertainty

Latin America presents another regulatory mosaic. Mexico classifies metamizole as an OTC medication with minimal access restrictions, while Brazil requires medical prescriptions but reports widespread use, particularly for postoperative and cancer pain [7]. Regulatory justifications for these polarized positions reveal fundamentally different risk-benefit calculus. Regulatory bodies in permitting countries emphasize metamizole's superior gastrointestinal safety compared to NSAIDs, minimal renal toxicity, and absence of addiction potential versus opioids—attributes particularly valued for elderly patients and those with comorbidities [2] [5]. Conversely, prohibiting nations reference unpredictable idiosyncratic reactions, diagnostic challenges in identifying agranulocytosis promptly, and therapeutic alternatives with better-characterized safety profiles [9]. The World Health Organization has refrained from issuing a unified position, contributing to the sustained regulatory patchwork [7].

Epidemiological Patterns of Use: Regional Prescription Trends and Public Health Implications

Metamizole utilization patterns demonstrate profound geographical heterogeneity and temporal evolution directly influenced by regulatory frameworks and cultural therapeutic traditions. Prescription data reveals striking inter-country and intra-regional variations that reflect complex socio-pharmacological phenomena. In Switzerland, metamizole claims surged by 50% (9,545 additional claims) and defined daily doses (DDD) increased by 84% (86,869 additional DDDs) per 100,000 adults between 2014-2019, representing the most dramatic growth among non-opioid analgesics [5]. This expansion occurred predominantly among elderly populations (median age 62 years) with complex comorbidities, where providers preferentially selected metamizole over NSAIDs due to its perceived reduced gastrointestinal and cardiovascular risks [5] [10].

Table 2: Comparative Prescription Trends for Non-Opioid Analgesics in Switzerland (2014-2019)

AnalgesicClaim Change (%)DDD Change (%)Primary User Demographic
Metamizole+50%+84%Elderly (median 62 years)
Ibuprofen-15%-8%Middle-aged (median 47)
Diclofenac-22%-19%Older adults (median 57)
Paracetamol+28%+15%Mixed age (median 58)

The Swiss data reveals pronounced linguistic-regional prescribing disparities, with German-speaking cantons demonstrating substantially higher metamizole utilization than French- or Italian-speaking regions—suggesting cultural and medical education factors significantly influence prescribing practices independent of objective therapeutic considerations [5]. Similar patterns emerge in Germany, where metamizole administration occurred in 31.7% of pediatric hospitalizations involving analgesic therapy between 2015-2020, with utilization increasing proportionally with patient age (9.9% in newborns vs. 37.9% in adolescents) [6]. Mexican prescription data positions metamizole as the third most utilized non-opioid analgesic (13.7% market share), primarily in ambulatory settings for acute pain management, with minimal utilization controls despite theoretical safety concerns [7].

The public health implications of these utilization patterns remain incompletely characterized. The Mexican epidemiological study analyzing over eight years of health ministry data found metamizole prescriptions associated with just 0.002% of agranulocytosis consultations, significantly lower than NSAID-associated presentations (OR 0.3; 95% CI 0.20-0.45) [7]. However, methodological limitations in passive surveillance systems globally prevent definitive risk quantification, particularly regarding rare outcomes. Emerging concerns include inappropriate utilization expansion into minor musculoskeletal injuries, as documented in Swiss workers' compensation data showing a 254% increase in metamizole prescriptions for such indications between 2008-2018—a trend exceeding even the dramatic rise in strong opioid prescribing during the same period [10]. This expansion occurs despite metamizole's primary therapeutic niche historically being moderate-severe visceral pain and refractory fever where alternatives prove inadequate [2] [6].

Properties

Product Name

Metamizole(1-)

IUPAC Name

[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate

Molecular Formula

C13H16N3O4S-

Molecular Weight

310.35 g/mol

InChI

InChI=1S/C13H17N3O4S/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,18,19,20)/p-1

InChI Key

LVWZTYCIRDMTEY-UHFFFAOYSA-M

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-]

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.